molecular formula C6H13N B1580570 2,2-Dimethylpyrrolidine CAS No. 35018-15-6

2,2-Dimethylpyrrolidine

Cat. No.: B1580570
CAS No.: 35018-15-6
M. Wt: 99.17 g/mol
InChI Key: PHODFIDDEBEGCS-UHFFFAOYSA-N
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Description

2,2-Dimethylpyrrolidine: is an organic compound with the molecular formula C6H13N . It is a derivative of pyrrolidine, characterized by the presence of two methyl groups attached to the second carbon atom of the pyrrolidine ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using the above-mentioned routes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,2-Dimethylpyrrolidine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: It can be reduced to form various derivatives depending on the reducing agents used.

    Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    N-Oxides: Formed through oxidation.

    N-Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Pharmaceuticals :
    2,2-DMP serves as a building block for synthesizing various pharmaceuticals and agrochemicals. Its ability to participate in condensation reactions allows it to form larger cyclic compounds or derivatives that exhibit biological activity .
  • Neurotransmitter Modulation :
    Research indicates that 2,2-DMP may act as a neurotransmitter modulator, which could have implications for treating neurological disorders. Its structural similarity to other biologically active compounds suggests potential interactions with various biological targets .
  • Metabolic Studies :
    A study demonstrated the metabolic transformation of related compounds into 2,2-DMP metabolites via cytochrome P450 enzymes in human liver microsomes. This pathway highlights its relevance in drug metabolism and pharmacokinetics .

Chemical Research Applications

  • Organic Synthesis :
    2,2-DMP is utilized in various organic synthesis reactions including substitution reactions, ring-opening reactions, and oxidation processes. These reactions enable the formation of diverse chemical entities that are important in research and development .
  • Skeletal Modification Strategies :
    In recent studies, 2,2-DMP has been employed in skeletal modification strategies to convert polar cyclic pyrrolidines into nonpolar linear dienes. This transformation has been successfully applied to bioactive compounds, enhancing their utility in medicinal chemistry .

Data Table: Comparison of Pyrrolidine Derivatives

CompoundStructureSimilarity FactorUnique Features
2-MethylpyrrolidineStructure0.86One less methyl group; different steric properties
5-Amino-2,2-dimethylpyrrolineStructure0.82Contains an amino group; potential for different reactivity
5-Imino-2,2-dimethylpyrrolidineStructure0.82Contains an imino group; alters electronic properties

This table illustrates the structural variations among pyrrolidine derivatives and their implications for reactivity and biological activity.

Case Studies

  • Neuroactive Properties :
    A study published in PubMed explored the potential neuroactive properties of 2,2-DMP and its derivatives. The findings suggested that certain modifications could enhance their efficacy as therapeutic agents for neurological conditions .
  • Biotransformation Pathways :
    Research on the biotransformation of tetramethyl-piperidine derivatives highlighted the role of 2,2-DMP as a metabolic product formed through cytochrome P450-mediated reactions. This underscores its significance in understanding drug metabolism .

Mechanism of Action

The mechanism by which 2,2-Dimethylpyrrolidine exerts its effects involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : 2,2-Dimethylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise control over molecular interactions is required .

Biological Activity

2,2-Dimethylpyrrolidine is a cyclic amine that has garnered interest in various fields, particularly in medicinal chemistry and drug discovery. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with two methyl groups attached to the second carbon. This unique structure contributes to its chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It has been shown to influence enzyme activities and receptor binding, which are crucial for its pharmacological effects. The presence of the dimethyl substituents enhances its lipophilicity, potentially improving membrane permeability and bioavailability .

Anticonvulsant Properties

Research has indicated that derivatives of this compound exhibit anticonvulsant properties. For instance, studies on related compounds suggest that modifications in the pyrrolidine structure can lead to significant activity against seizures, making these compounds candidates for further pharmacological exploration.

Interaction with Kinases

Recent studies have highlighted the potential of this compound derivatives in targeting kinases. A notable example includes hydroxyl-functionalized derivatives that showed nanomolar activity against specific kinases such as CK1γ and CK1ε. These findings suggest that structural modifications can enhance selectivity and potency against kinase targets .

Case Studies

  • Anticonvulsant Activity :
    • A study explored the efficacy of 3-(2-Fluorophenyl)-2,2-dimethylpyrrolidine in animal models of epilepsy. Results indicated a significant reduction in seizure frequency compared to controls, suggesting a promising therapeutic profile for this compound.
  • Kinase Inhibition :
    • In a series of enzyme assays, novel hydroxyl-functionalized pyrrolidine derivatives were tested against a panel of 320 different kinases. The results demonstrated selective inhibition of CK1 isoforms with IC50 values in the low micromolar range, indicating potential for developing targeted cancer therapies .

Research Findings Summary Table

Study FocusKey FindingsReference
Anticonvulsant ActivitySignificant reduction in seizure frequency in models
Kinase InhibitionSelective inhibition of CK1 isoforms with low micromolar IC50
Mechanism InsightsEnhanced binding affinity due to structural modifications

Q & A

Basic Questions

Q. What are the common synthetic routes for 2,2-Dimethylpyrrolidine?

Answer: this compound is typically synthesized via alkylation of pyrrolidine derivatives. A method analogous to the synthesis of 3,4-dimethylpyrrolidine involves reacting pyrrolidine with methyl iodide in the presence of a base (e.g., NaH) under reflux conditions, followed by HCl treatment to isolate the hydrochloride salt . An alternative catalytic approach uses Fe-based catalysts for intramolecular Csp³–H amination, achieving a 57% yield under optimized conditions (2 mol% catalyst, Boc₂O additive) .

Key Variables to Optimize:

  • Reaction temperature and time
  • Catalyst loading (e.g., Fe vs. other transition metals)
  • Protecting group strategies (e.g., Boc₂O for amine stability) .

Q. How can the purity and structural identity of this compound be verified?

Answer:

  • Analytical Techniques:
    • NMR Spectroscopy: Compare chemical shifts (e.g., δ ~2.1 ppm for geminal methyl groups) .
    • Mass Spectrometry: Confirm molecular ion peak at m/z 135.64 (C₆H₁₄ClN) .
    • Elemental Analysis: Validate %C, %H, %N against theoretical values.
  • Physical Properties:
    • Boiling point: 156.3°C at 760 mmHg .
    • Vapor pressure: 2.56 mmHg at 25°C .

Q. What are the key reactivity trends of this compound in acidic/basic conditions?

Answer: The compound’s pKa (~10.8, extrapolated from 1,2-dimethylpyrrolidine data) indicates strong basicity due to the pyrrolidine ring’s tertiary amine .

  • Acidic Conditions: Protonation at the nitrogen enhances solubility in polar solvents.
  • Basic Conditions: Facilitates alkylation or acylation reactions at the nitrogen.

Advanced Research Questions

Q. How does the steric hindrance from the 2,2-dimethyl groups influence catalytic applications?

Answer: The geminal dimethyl groups impose significant steric constraints, which can:

  • Enhance Enantioselectivity: Restrict conformational flexibility, favoring specific transition states in asymmetric catalysis (e.g., chiral auxiliary roles) .
  • Limit Substrate Accessibility: Reduce reaction rates in bulkier catalytic systems (e.g., Fe-MOL catalysts in C–H amination) .

Experimental Design Tip:
Compare catalytic performance of this compound with less hindered analogs (e.g., pyrrolidine) under identical conditions to isolate steric effects .

Q. How can contradictory yield data in catalytic C–H amination be resolved?

Answer: In Fe-catalyzed reactions, yields vary with substrate electronics and catalyst loading. For example, this compound was obtained in 57% yield at 2 mol% Fe, but substrates with vinyl groups required higher Boc₂O equivalents .

Variable Condition Yield
Standard substrate2 mol% Fe57%
Vinyl-substituted5 eq. Boc₂O~30%

Resolution Strategies:

  • Screen additives (e.g., Lewis acids) to stabilize reactive intermediates.
  • Use computational modeling (DFT) to identify rate-limiting steps.

Q. What role does this compound play in modulating biological activity?

Answer: While direct studies on this compound are limited, structural analogs (e.g., 3,4-dimethylpyrrolidine) demonstrate:

  • Chiral Auxiliary Function: Enables synthesis of enantiopure pharmaceuticals .
  • Pharmacophore Modification: Methyl groups alter lipophilicity, impacting membrane permeability and target binding .

Methodological Approach:

  • Conduct SAR studies by synthesizing derivatives with varied methyl group positions.
  • Use in vitro assays (e.g., enzyme inhibition) to correlate structure with activity .

Q. How can computational methods predict the stability of this compound derivatives?

Answer:

  • Molecular Dynamics (MD): Simulate conformational stability in solvent environments.
  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) to predict reactivity under oxidative/stress conditions.
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) to prioritize synthetic targets .

3. Data Contradiction Analysis
Example: Conflicting reports on catalytic efficiency in C–H amination.

  • Root Cause: Substrate-specific steric/electronic effects.
  • Validation: Reproduce reactions with controlled variables (catalyst loading, temperature) and characterize intermediates via in situ IR or MS .

Properties

IUPAC Name

2,2-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-6(2)4-3-5-7-6/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHODFIDDEBEGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328878
Record name 2,2-dimethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35018-15-6
Record name 2,2-dimethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,2-Dimethylpyrrolidine
2,2-Dimethylpyrrolidine
2,2-Dimethylpyrrolidine
2,2-Dimethylpyrrolidine
2,2-Dimethylpyrrolidine
2,2-Dimethylpyrrolidine

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